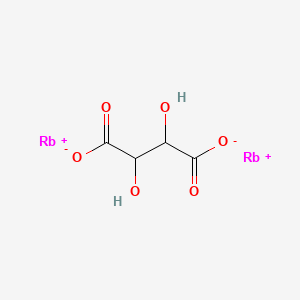
Rubidium tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium tartrate is a chemical compound formed by the combination of rubidium, an alkali metal, and tartaric acid, an organic acid. Rubidium is known for its high reactivity and is often used in various chemical processes. Tartaric acid, on the other hand, is a naturally occurring acid found in many plants, particularly grapes. The combination of these two substances results in this compound, which has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium tartrate can be synthesized through a controlled reaction between rubidium chloride and tartaric acid. The process typically involves the slow diffusion of tartaric acid into a solution of rubidium chloride in a gel medium, such as silica hydrogel. This method allows for the growth of colorless, transparent this compound crystals at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting rubidium carbonate with tartaric acid. The reaction is carried out in an aqueous solution, and the resulting this compound is then purified through recrystallization. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, rubidium reacts with oxygen to form rubidium superoxide (RbO2) when heated . It also reacts vigorously with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Common Reagents and Conditions:
Oxidation: Rubidium reacts with oxygen under heated conditions to form rubidium superoxide.
Reduction: Rubidium can be reduced using hydrogen to form rubidium hydride (RbH).
Substitution: Rubidium reacts with halogens like chlorine and bromine to form rubidium halides.
Major Products Formed:
- Rubidium superoxide (RbO2)
- Rubidium hydride (RbH)
- Rubidium halides (RbCl, RbBr)
Applications De Recherche Scientifique
Rubidium tartrate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of other rubidium compounds. It is also employed in various analytical techniques to study the properties of rubidium and its interactions with other elements .
Biology: In biological research, this compound is used as a tracer to study potassium ion transport in cells. Due to its similarity to potassium, rubidium can replace potassium in certain biological processes, allowing researchers to track and analyze these processes more effectively .
Medicine: Rubidium isotopes, such as rubidium-82, are used as tracers in PET scans to visualize blood flow and detect abnormalities in the body .
Industry: In the industrial sector, this compound is used in the production of specialty glasses and ceramics. It is also employed in the manufacturing of certain electronic components and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of rubidium tartrate involves its interaction with various molecular targets and pathways. In biological systems, rubidium ions can replace potassium ions due to their similar properties. This replacement affects the activity of potassium-dependent enzymes and transporters, influencing cellular processes such as ion transport and signal transduction .
Comparaison Avec Des Composés Similaires
- Potassium tartrate (K2C4H4O6)
- Sodium tartrate (Na2C4H4O6)
- Cesium tartrate (Cs2C4H4O6)
Uniqueness: Rubidium tartrate’s higher reactivity and unique electronic properties make it more suitable for certain applications, such as in high-performance ceramics and specialized chemical reactions .
Propriétés
Numéro CAS |
60804-34-4 |
|---|---|
Formule moléculaire |
C4H4O6Rb2 |
Poids moléculaire |
319.01 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioate;rubidium(1+) |
InChI |
InChI=1S/C4H6O6.2Rb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clé InChI |
BNRFYCMZGVBPQS-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Rb+].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)


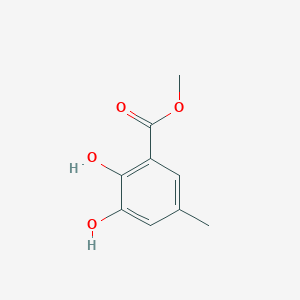
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
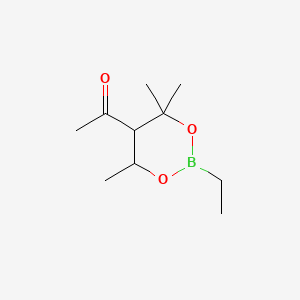
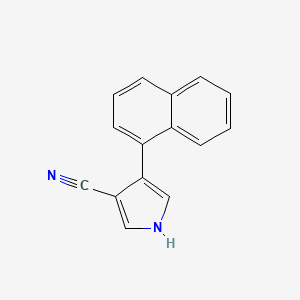
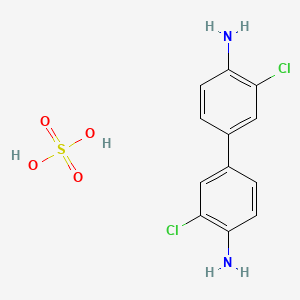
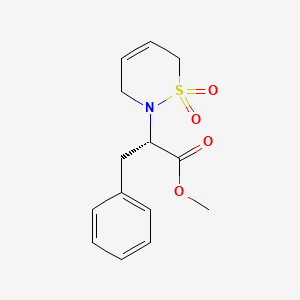
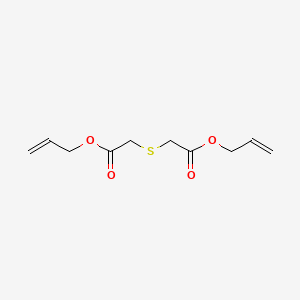
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)

